(1-(Methylamino)cyclopropyl)methanol hydrochloride
CAS No.: 1803606-33-8
Cat. No.: VC4575276
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803606-33-8 |
|---|---|
| Molecular Formula | C5H12ClNO |
| Molecular Weight | 137.61 |
| IUPAC Name | [1-(methylamino)cyclopropyl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c1-6-5(4-7)2-3-5;/h6-7H,2-4H2,1H3;1H |
| Standard InChI Key | GZTLQSXXVMAGFZ-UHFFFAOYSA-N |
| SMILES | CNC1(CC1)CO.Cl |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (1-(methylamino)cyclopropyl)methanol hydrochloride typically involves two primary steps:
-
Formation of the cyclopropane core: Tribromoneoamyl alcohol is reacted with zinc powder and a basic catalyst (e.g., disodium EDTA) in methanol or ethanol at 70–75°C to yield 1-bromomethyl cyclopropyl methanol .
-
Displacement and salt formation: The brominated intermediate undergoes nucleophilic substitution with methylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Industrial-scale production employs automated reactors with precise control over temperature, pressure, and pH to optimize yield (reported up to 74.3%) and purity (>97%) . Continuous flow reactors and advanced purification techniques, such as silica gel chromatography with ethyl acetate/methanol gradients, are used to isolate the final product .
Key Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–75°C (cyclopropanation) |
| Catalyst | Disodium EDTA (0.25–0.5 mol ratio) |
| Solvent | Methanol or ethanol |
| Reaction Time | 5–10 hours |
Structural and Chemical Properties
Molecular Characteristics
-
IUPAC Name: [1-(Methylamino)cyclopropyl]methanol hydrochloride
-
SMILES: CNC1(CC1)CO.Cl
-
Key Functional Groups:
-
Cyclopropane ring (contributes to rigidity and strain energy).
-
Hydroxymethyl (-CH₂OH) and methylamino (-NHCH₃) groups (sites for hydrogen bonding and nucleophilic reactions).
-
Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes before boiling |
| Solubility | High in polar solvents (e.g., water, methanol) |
| Stability | Hygroscopic; requires storage under inert gas at 2–8°C |
The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays .
Chemical Reactivity and Derivatives
Common Reactions
-
Oxidation: Forms aldehydes or ketones using KMnO₄ or CrO₃.
-
Reduction: Converts to amines (e.g., LiAlH₄ reduces the hydroxymethyl group to -CH₂NHCH₃).
-
Substitution: The hydroxyl group undergoes halogenation with SOCl₂ or PBr₃.
Major Derivatives
| Derivative | Application |
|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | Precursor for calcium channel blockers |
| Halogenated analogues | Agrochem intermediates |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is used in synthesizing:
-
Vascular relaxants: Via Pd-catalyzed coupling reactions.
-
Antidepressants: Through reductive amination of ketone derivatives.
Agrochemistry
Its halogenated derivatives are precursors for herbicides targeting acetyl-CoA carboxylase.
Case Studies and Experimental Data
Synthesis Optimization
A 2023 study achieved a 74.3% yield using sodium borohydride and alchlor in methanol, followed by ammonium chloride quenching . Purity exceeded 97% after silica gel chromatography .
Structural Confirmation
¹H-NMR (DMSO-d₆) signals:
Recent Advancements and Future Directions
Green Synthesis
Patents describe solvent-free cyclopropanation using microwave irradiation, reducing reaction times by 40% .
Targeted Drug Delivery
Nanoparticle-encapsulated derivatives show improved blood-brain barrier penetration in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume